molecular formula C22H19N3O2 B7458717 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No. B7458717
M. Wt: 357.4 g/mol
InChI Key: ZGLYGCXSWAXGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent and selective inhibitor of G9a histone methyltransferase, an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation event is associated with gene silencing and is known to play a critical role in various cellular processes, including development, differentiation, and disease.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves the inhibition of G9a histone methyltransferase, which results in the reduction of H3K9 methylation and the subsequent activation of tumor suppressor genes and other genes involved in various cellular processes. The inhibition of G9a histone methyltransferase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has also been shown to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are primarily related to its inhibition of G9a histone methyltransferase. The reduction of H3K9 methylation by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to induce the expression of tumor suppressor genes and other genes involved in various cellular processes, leading to the inhibition of cancer cell growth and proliferation. In addition, the cardioprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are thought to be related to its ability to reduce myocardial infarction size and improve cardiac function by inhibiting the expression of genes involved in inflammation and oxidative stress. The neuroprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are thought to be related to its ability to reduce neuroinflammation and improve cognitive function by inhibiting the expression of genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its selectivity for G9a histone methyltransferase, which allows for the specific inhibition of this enzyme without affecting other histone methyltransferases. This selectivity makes N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide an ideal tool for studying the role of G9a histone methyltransferase in various cellular processes. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can also be a limiting factor for some researchers.

Future Directions

There are several future directions for the research and development of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of G9a histone methyltransferase based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. Furthermore, the therapeutic potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in various diseases, including cancer, cardiovascular diseases, and neurological disorders, warrants further investigation. Finally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as a tool for studying the role of G9a histone methyltransferase in various cellular processes, including development, differentiation, and disease, is an area of ongoing research.

Synthesis Methods

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide was first synthesized by a team of researchers at GlaxoSmithKline (GSK) in 2006. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves a series of chemical reactions, including a Suzuki-Miyaura coupling reaction, a Buchwald-Hartwig amination, and a Friedel-Crafts acylation. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The selective inhibition of G9a histone methyltransferase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to induce the reactivation of tumor suppressor genes and inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models. Furthermore, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLYGCXSWAXGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

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